Xanthine Oxidase Inhibition Potency: Comparable to Allopurinol, the Clinical Gold Standard
In a seminal 1977 study, 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine (Compound 22) was identified as one of only five compounds out of a series of 28 that exhibited xanthine oxidase (XO) inhibitory activity in the same range as the clinical standard, allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) [1]. While precise IC50 values for this compound were not reported in the accessible abstract or text, the study explicitly ranks its potency alongside allopurinol, establishing it as a potent reference inhibitor for this enzyme class [1].
| Evidence Dimension | In vitro Xanthine Oxidase (XO) Inhibition |
|---|---|
| Target Compound Data | IC50 not reported, but activity is described as 'in the same range as the standards' [1]. |
| Comparator Or Baseline | Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), IC50 = 7.82 ± 0.12 μM . |
| Quantified Difference | N/A (Qualitative: Comparable potency range) |
| Conditions | In vitro enzyme inhibition assay using bovine milk xanthine oxidase at pH 7.5 [1]. |
Why This Matters
This positions the compound as a validated, non-purine analog standard for XO inhibition, crucial for developing new gout therapeutics and benchmarking novel inhibitors against a known active scaffold.
- [1] Baldwin, J. J., Lumma, P. K., Novello, F. C., Ponticello, G. S., Sprague, J. M., & Duggan, D. E. (1977). 2-Pyridylimidazoles as inhibitors of xanthine oxidase. Journal of Medicinal Chemistry, 20(9), 1189-1193. View Source
